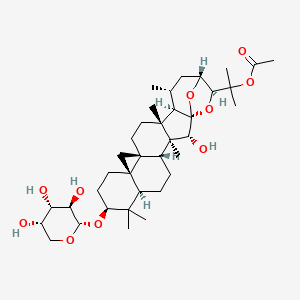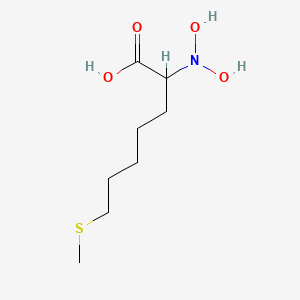
N,N-dihydroxytrihomomethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dihydroxytrihomomethionine is an N,N-dihydroxy-alpha-amino acid having a 6-thiaheptyl substituent at the 2-position. It derives from a trihomomethionine. It is a conjugate acid of a N,N-dihydroxytrihomomethioninate.
Scientific Research Applications
Application in Biochemical Studies
N,N-dihydroxytrihomomethionine, a compound with distinct chemical properties, has been explored in various biochemical studies. For instance, Vogel and Bonner (1956) utilized similar compounds in their research on acetylornithinase of Escherichia coli, highlighting its potential in studying enzymatic reactions and bacterial metabolism (Vogel & Bonner, 1956).
Role in Fluorescence Assay Development
Research by McIntyre and Sleight (1991) demonstrated the use of N,N-dihydroxytrihomomethionine analogues in developing fluorescence assays for studying phospholipid membrane asymmetry. This indicates its applicability in advanced biochemical assays and membrane studies (McIntyre & Sleight, 1991).
Involvement in Electrochemical Studies
The electrochemical behavior of compounds akin to N,N-dihydroxytrihomomethionine has been explored by Abou-Elenien et al. (1992), showing its relevance in understanding electrochemical properties of similar compounds in nonaqueous media (Abou-Elenien et al., 1992).
Use in Synthesizing Amino Acid Derivatives
Ma et al. (2012) developed a new method using related compounds to catalyze reactions for synthesizing amino acid derivatives. This highlights its importance in synthetic chemistry, particularly in creating biologically relevant molecules (Ma et al., 2012).
Contribution to Photobiology Research
Research into the photooxidation of methionine, a process closely related to N,N-dihydroxytrihomomethionine's reactivity, has been conducted by Sysak, Foote, and Ching (1977). This study provides insight into the photobiological reactions and potential applications of similar compounds (Sysak, Foote, & Ching, 1977).
Exploring Nutritional Supplements in Animal Feed
Zhao et al. (2021) investigated the effects of methionine supplements, closely related to N,N-dihydroxytrihomomethionine, on nitrogen utilization in cattle. This study underscores the compound's relevance in animal nutrition and feed efficiency (Zhao et al., 2021).
Lantibiotics Biosynthesis and Biological Activities
Sahl, Jack, and Bierbaum (1995) explored the biosynthesis of lantibiotics, which involves the modification of amino acids including methionine derivatives. Such studies are indicative of the potential of N,N-dihydroxytrihomomethionine in antibiotic research (Sahl, Jack, & Bierbaum, 1995).
properties
Product Name |
N,N-dihydroxytrihomomethionine |
|---|---|
Molecular Formula |
C8H17NO4S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(dihydroxyamino)-7-methylsulfanylheptanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-14-6-4-2-3-5-7(8(10)11)9(12)13/h7,12-13H,2-6H2,1H3,(H,10,11) |
InChI Key |
PBLLFERESQOVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCC(C(=O)O)N(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



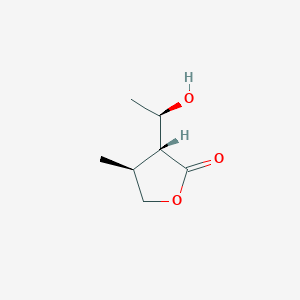


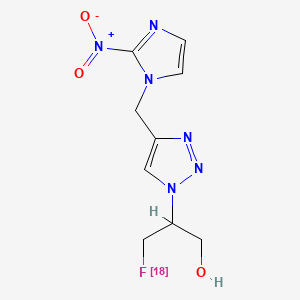
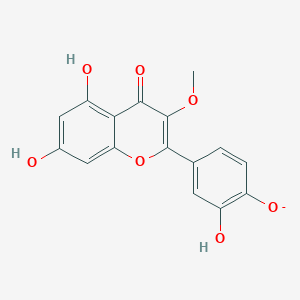
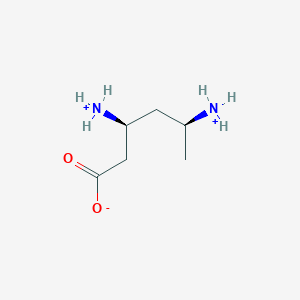

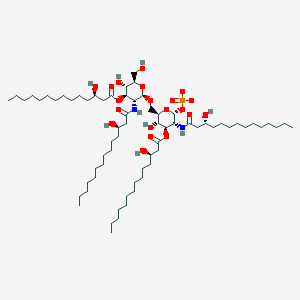
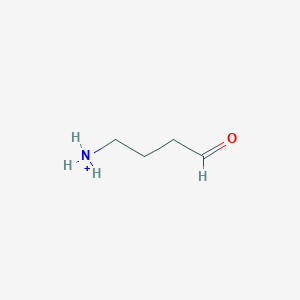

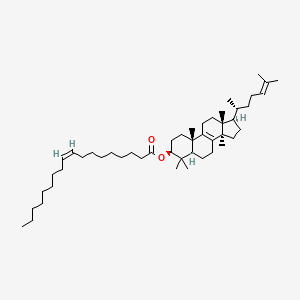
![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)

